2-(4-Methylphenyl)-2-phenylethylamine hydrochloride
Overview
Description
- 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C18H23NO · HCl .
- It is also known by other names, including Diphenhydramine impurity B , 4-Methyldiphenhydramine hydrochloride , and Neobenodine .
- The compound is used in laboratory research and as an intermediate in the synthesis of other substances.
Synthesis Analysis
- The synthetic route to obtain 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized from appropriate precursors using established methods.
Molecular Structure Analysis
- The compound consists of a phenylethylamine core with 4-methylphenyl and phenyl substituents.
- The hydrochloride salt forms due to the reaction with hydrochloric acid.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of amines, such as acylation, alkylation, and oxidation.
- Specific reactions would depend on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Melting point : 37-42 °C (lit.)
- Boiling point : Approximately 231.67°C (rough estimate)
- Density : Approximately 1.0041 (rough estimate)
- Solubility : Slightly soluble in chloroform and methanol
Safety And Hazards
- The compound is classified as harmful if swallowed, may cause allergic skin reactions, and can cause serious eye damage.
- It is also harmful to aquatic life with long-lasting effects.
Future Directions
- Further research is needed to explore the compound’s pharmacological properties, potential therapeutic applications, and safety profile.
properties
IUPAC Name |
2-(4-methylphenyl)-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULOMMJVBLJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590016 | |
Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
6582-22-5 | |
Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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